molecular formula C17H18BrNO3S B2725773 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide CAS No. 1396710-61-4

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide

Cat. No. B2725773
CAS RN: 1396710-61-4
M. Wt: 396.3
InChI Key: VSVTXVTYZGCIQH-UHFFFAOYSA-N
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Description

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide, also known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies. This compound has been synthesized using various methods and has been extensively studied for its scientific research applications.

Scientific Research Applications

Pharmacological Properties

  • Synthesis of Lignan Conjugates and Antimicrobial Activities : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and exhibited significant antimicrobial activities, indicating the potential of related compounds in antimicrobial applications (Raghavendra et al., 2016).

  • Carbonic Anhydrase Inhibitory Effects : Studies on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties showed excellent inhibitory effects against carbonic anhydrase enzyme, suggesting possible therapeutic applications in diseases where this enzyme is implicated (Boztaş et al., 2015).

Antioxidant Potential

  • Radical Scavenging Activity : Nitrogen-containing bromophenols isolated from marine algae showed potent scavenging activity against radicals, indicating the potential of similar bromophenol compounds as natural antioxidants (Li et al., 2012).

Synthesis and Chemical Applications

  • Synthesis of Benzothiophen Derivatives : The preparation of various benzothiophen derivatives from bromomethyl compounds demonstrates the utility of similar bromo-substituted compounds in synthetic organic chemistry (Chapman et al., 1973).

  • Synthesis of Schiff Bases Containing Thiazole Ring : Schiff bases containing bromophenyl thiazol-2-yl hydrazines were synthesized, indicating the potential of bromo-substituted compounds in the creation of novel Schiff bases with possible pharmacological applications (Bharti et al., 2010).

properties

IUPAC Name

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-22-12-6-7-14(18)13(9-12)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVTXVTYZGCIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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